molecular formula C12H15NO3 B11111712 3-(Benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide

3-(Benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide

Cat. No.: B11111712
M. Wt: 221.25 g/mol
InChI Key: AGMIYXCNZUYBIW-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide is an organic compound that features a benzodioxole ring fused with an ethylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and methylene chloride under acidic conditions.

    Introduction of the Ethylpropanamide Group: The ethylpropanamide group can be introduced via an amide coupling reaction using ethylamine and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the amide group or the benzodioxole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodioxole ring.

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide involves its interaction with specific molecular targets. For example, in anticancer research, the compound may inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis . The benzodioxole ring can interact with various proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-yl)-2-propanone: This compound has a similar benzodioxole ring but differs in the functional group attached to the ring.

    3-(Benzo[d][1,3]dioxol-5-yl)-N-methylpropanamide: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

3-(Benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide is unique due to its specific combination of the benzodioxole ring and the ethylpropanamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-ethylpropanamide

InChI

InChI=1S/C12H15NO3/c1-2-13-12(14)6-4-9-3-5-10-11(7-9)16-8-15-10/h3,5,7H,2,4,6,8H2,1H3,(H,13,14)

InChI Key

AGMIYXCNZUYBIW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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